VU0486846
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1788055-11-7 |
|---|---|
Molecular Formula |
C25H28N4O3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R)-N-[(1S,2S)-2-hydroxycyclohexyl]-4-[(4-pyrazol-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1 |
InChI Key |
LZCHTDQRMCSDSE-ODGPQVTHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)[C@H]2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU-0486846; VU 0486846; VU0486846 |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Vu0486846
High-Affinity Binding and Subtype Selectivity Profile of VU0486846 at M1 mAChR.
This compound demonstrates high-affinity binding to the M1 mAChR. nih.govguidetopharmacology.org Unlike orthosteric ligands that bind to the highly conserved ACh binding site, allosteric modulators like this compound interact with a distinct site on the receptor. patsnap.comnih.govresearchgate.net This allosteric interaction is key to achieving subtype selectivity, a major challenge with orthosteric ligands due to the high homology among mAChR subtypes. nih.govresearchgate.netfrontiersin.orgnih.gov
Characterization of the Allosteric Binding Site and Mechanism of Action.
This compound binds to an allosteric site on the M1 mAChR, which is distinct from the orthosteric site where ACh binds. guidetopharmacology.orgpatsnap.comresearchgate.net Binding to this allosteric site induces conformational changes in the receptor that enhance the binding affinity and/or efficacy of the orthosteric ligand, ACh. patsnap.comportlandpress.com This mechanism allows this compound to potentiate M1 receptor activity in the presence of endogenous ACh, effectively enhancing cholinergic neurotransmission in a use-dependent manner. patsnap.comportlandpress.com The allosteric site for PAMs is typically located in an extracellular vestibule above the orthosteric binding site. nih.govbiorxiv.org
Assessment of Receptor Specificity Across mAChR Subtypes (M2-M5) and Ancillary Targets.
A critical aspect of this compound's profile is its high selectivity for the M1 mAChR over other muscarinic receptor subtypes (M2, M3, M4, and M5). nih.goved.ac.ukresearchgate.net This selectivity is advantageous as it minimizes potential off-target effects mediated by other mAChR subtypes, which are widely distributed throughout the body and involved in various physiological functions. nih.govnih.goved.ac.uk While M1, M3, and M5 receptors primarily couple to Gq/11 proteins, M2 and M4 receptors predominantly couple to Gi/o proteins, leading to different downstream signaling cascades. nih.govfrontiersin.orgportlandpress.comed.ac.ukd-nb.info The selectivity of this compound for M1 helps to avoid undesirable activation or inhibition of these diverse pathways. nih.govnih.goved.ac.uk Studies have shown that this compound exhibits minimal interaction with antagonist binding at the orthosteric ACh site, indicating it does not act as a bitopic ligand or display negative cooperativity with orthosteric antagonists. nih.govnih.govresearchgate.net
Functional Modulation of M1 mAChR Activity by this compound.
This compound functions as a PAM, meaning it enhances the functional response of the M1 mAChR to orthosteric agonists like ACh. guidetopharmacology.orgpatsnap.comresearchgate.net This potentiation is dependent on the presence of the endogenous agonist. patsnap.comportlandpress.com
Potentiation of Endogenous Orthosteric Agonist-Induced Receptor Activation.
This compound increases the functional responses of the M1 receptor to orthosteric agonists. guidetopharmacology.orgresearchgate.net In in vitro cellular functional assays, which often utilize a subthreshold concentration of ACh, this compound has been shown to potentiate the ACh-induced M1 receptor activation. nih.gov The degree of this potentiation can be influenced by the concentration of ACh present, with improved PAM potency observed at higher ACh concentrations. nih.gov
Data from studies in human and rat M1 cell lines with high receptor reserve illustrate this potentiation. nih.gov
| Cell Line | Parameter | Value (EC50/pEC50) | % ACh Max |
| Human M1 | PAM Potency | 0.31 µM (6.53 ± 0.05) | 85 ± 2% |
| Rat M1 | PAM Potency | 0.25 µM (6.63 ± 0.06) | 83 ± 1% |
Table 1: M1 PAM Potency of this compound in Recombinant Cell Lines nih.gov
Further illustrating the ACh concentration dependence, studies using varying levels of ACh demonstrated that this compound's PAM potency increased as the ACh concentration rose. nih.gov
| ACh Concentration | M1 PAM Potency (nM) | % ACh Max |
| ~EC9 | 430 ± 120 | 84 ± 2% |
| EC70 | 68 ± 11 | 90 ± 1% |
Table 2: M1 PAM Potency of this compound at Varying ACh Concentrations nih.gov
Differentiation from Ago-PAMs: Absence of Intrinsic Agonist Activity in Native Systems.
A key characteristic distinguishing this compound from some other M1 PAMs, referred to as ago-PAMs, is its minimal to no intrinsic agonist activity, particularly in native systems. nih.govguidetopharmacology.orgnih.govpatsnap.comresearchgate.neted.ac.ukresearchgate.netnih.gov While some ago-PAMs can directly activate the M1 receptor even in the absence of orthosteric agonist, this compound primarily functions by enhancing the effect of endogenous ACh. nih.govnih.govpatsnap.comportlandpress.com
Studies in M1-expressing cell lines with high receptor reserve have shown this compound to possess only weak, partial agonist activity. nih.govresearchgate.net
| Cell Line | Parameter | Value (EC50/pEC50) | % ACh |
| Human M1 | Agonist Activity | 4.5 µM (5.37 ± 0.07) | 29 ± 6% |
| Rat M1 | Agonist Activity | 5.6 µM (5.27 ± 0.05) | 26 ± 6% |
Table 3: Weak Agonist Activity of this compound in Recombinant Cell Lines nih.gov
Crucially, this compound is reported to be devoid of agonist actions in native systems, such as the rodent prefrontal cortex (PFC), which is considered a more accurate representation of the physiological environment compared to recombinant cell lines with potentially supra-physiological receptor expression levels. nih.govnih.govresearchgate.net This lack of intrinsic agonist activity in native tissues is considered important for avoiding potential adverse effects associated with excessive M1 receptor activation by ago-PAMs. nih.govnih.govresearchgate.netresearchgate.net
Downstream Signaling Pathways and Cellular Responses Regulated by this compound.
Activation of M1 mAChRs, which are Gq/11 protein-coupled receptors, typically leads to the activation of phospholipase C (PLC). nih.govportlandpress.comed.ac.ukd-nb.info This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). d-nb.info IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). d-nb.info
While the precise downstream signaling pathways modulated by this compound are linked to M1 receptor activation, its pure PAM profile in native systems suggests it enhances the physiological signaling initiated by endogenous ACh. nih.govnih.govresearchgate.net Chronic enhancement of M1 receptor activity with this compound has been shown to impact cellular processes relevant to neurological conditions. patsnap.comresearchgate.netresearchgate.netmdpi.comresearchgate.net
In models of Alzheimer's disease, this compound has been observed to influence amyloid precursor protein (APP) processing, shifting it from amyloidogenic to non-amyloidogenic cleavage. mdpi.comresearchgate.netresearchgate.net This involves reducing the expression of beta-secretase 1 (BACE1) and enhancing the expression of ADAM10, an alpha-secretase. researchgate.net This modulation of APP processing can lead to a reduction in beta-amyloid (Aβ) oligomers and plaques. mdpi.comresearchgate.net
Furthermore, this compound has been shown to reduce neuroglial activation, specifically decreasing the presence of activated microglia (Iba1-positive) and astrocytes (GFAP-positive) in the hippocampus in Alzheimer's disease models. patsnap.comnih.gov This suggests a role in modulating neuroinflammation. patsnap.comnih.gov
Studies in a murine prion disease model also demonstrated that chronic this compound treatment reduced molecular markers of neuroinflammation and mitochondrial dysregulation, while normalizing those associated with neurotransmission. patsnap.comresearchgate.netresearchgate.net
These findings collectively indicate that this compound's potentiation of M1 mAChR activity influences several downstream cellular responses relevant to neurodegenerative processes, including protein processing, neuroinflammation, and synaptic function. patsnap.comresearchgate.netmdpi.comresearchgate.netnih.gov
G-Protein Coupling and Effector System Modulation (e.g., Calcium Mobilization, IP1 Accumulation).
Activation of M1 mAChRs, typically coupled to Gαq/11 proteins, leads to the activation of phospholipase C (PLC) portlandpress.comnih.gov. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) researchgate.net. IP3 then triggers the release of calcium ions (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, into the cytosol researchgate.net. DAG, along with Ca²⁺, activates protein kinase C (PKC) researchgate.net. This cascade is a key effector system downstream of Gαq/11 coupling.
Studies investigating M1 PAMs, including this compound, have utilized IP1 accumulation assays to quantify their efficacy and functional cooperativity with acetylcholine (B1216132) (ACh) patsnap.com. IP1 (inositol monophosphate) is a stable metabolite of IP3 and serves as a reliable indicator of M1 receptor activation via the Gαq/11-PLC pathway patsnap.com. Deletion of Gαq/11 significantly reduces IP1 accumulation, highlighting the dependence of this response on this G protein subtype patsnap.com.
While this compound is described as a PAM that enhances the efficacy of ACh at the M1 receptor, some studies indicate it has weak partial agonist activity in high-expression cell systems nih.gov. The Gαq-mediated signaling events, such as IP3 and calcium signaling pathways, have been linked to certain adverse effects in studies with other M1 mAChR ligands frontiersin.org. However, this compound has been reported to lack significant direct agonist action or cholinergic toxicity in preclinical models nih.govmdpi.com.
Regulation of β-Arrestin Recruitment and Receptor Phosphorylation.
GPCRs, including M1 mAChRs, can also signal through the recruitment of β-arrestins researchgate.netcore.ac.uk. β-arrestin recruitment is often initiated by receptor phosphorylation by GPCR kinases (GRKs) core.ac.uk. This process can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways frontiersin.orgresearchgate.net.
Studies using M1 mAChR ligands have shown variations in their ability to recruit β-arrestin, indicating the potential for biased signaling frontiersin.orgresearchgate.netnih.gov. Biased signaling refers to the phenomenon where different ligands can stabilize distinct receptor conformations that preferentially activate certain downstream pathways (e.g., G protein signaling vs. β-arrestin recruitment) frontiersin.orgnih.gov.
Research suggests that β-arrestin-dependent signaling at the M1 mAChR may be involved in beneficial effects like enhanced learning and memory and modulated anxiety-related behaviors, potentially minimizing certain adverse reactions associated with G protein signaling frontiersin.orgresearchgate.net. While the interaction of the M1 mAChR with β-arrestin is partially dependent on receptor phosphorylation, the activation sensor on arrestin also plays a role core.ac.uk.
Influence on MAP Kinase and PI3K/Akt Signaling Cascades.
M1 mAChR activation can also influence the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades researchgate.netnih.govmdpi.com. These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity nih.govmdpi.com.
Activation of Gαq/11-coupled receptors can lead to the activation of MAPK pathways, such as the ERK1/2 cascade nih.govresearchgate.net. This can occur through various mechanisms downstream of PLC activation and Ca²⁺ mobilization nih.govresearchgate.net. The ERK pathway has been implicated in modulating α-secretase activity, which is relevant to amyloid precursor protein processing researchgate.net.
The PI3K/Akt pathway can be regulated by Gβγ subunits, which are released upon G protein activation researchgate.netfrontiersin.org. Activation of the PI3K/Akt pathway has been linked to decreased amyloid-beta (Aβ) levels and reduced tau protein phosphorylation, both of which are implicated in Alzheimer's disease pathology researchgate.netfrontiersin.org. Akt can also inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase associated with increased Aβ and tau hyperphosphorylation researchgate.netresearchgate.netfrontiersin.org.
While general mechanisms linking M1 receptor activation to MAPK and PI3K/Akt signaling are established researchgate.netnih.govmdpi.com, specific detailed findings on how this compound precisely modulates these cascades are often presented within the context of its effects on neurodegenerative disease models and cognitive function patsnap.comnih.govresearchgate.net. For instance, M1 mAChR activation has been shown to counteract Aβ neurotoxicity and inactivate GSK-3β, stabilizing β-catenin and promoting neuron survival researchgate.net.
Preclinical Pharmacological Characterization of Vu0486846 in in Vitro Systems
Quantitative Receptor Binding and Functional Assays in Recombinant Cell Lines.
Studies utilizing recombinant cell lines expressing specific mAChR subtypes have been crucial in defining the selectivity and mechanism of action of VU0486846. These assays allow for controlled investigation of the compound's interaction with individual receptor subtypes, minimizing the complexity of native tissue environments.
Radioligand Binding Studies for Affinity and Cooperativity.
Radioligand binding assays are employed to determine the affinity of this compound for mAChRs and to investigate its cooperativity with orthosteric ligands like acetylcholine (B1216132). These studies typically involve using a radiolabeled ligand that binds to the receptor (e.g., [³H]-N-methylscopolamine ([³H]-NMS), an orthosteric antagonist) and observing how this compound affects its binding. nih.govnih.govgenscript.com
Research has shown that this compound does not significantly inhibit the binding of the orthosteric radioligand [³H]-NMS, even at concentrations up to 30 µM. nih.gov This suggests that this compound does not bind to the orthosteric site of the M1 receptor. nih.gov Furthermore, studies have indicated that this compound does not display negative cooperativity with [³H]-NMS binding at the orthosteric site. nih.govscilit.comresearchgate.netacs.org In contrast to some other M1 PAMs, this compound shows no interaction with antagonist binding at the orthosteric acetylcholine site. nih.govscilit.comresearchgate.netacs.org
While some allosteric ligands can partially inhibit [³H]NMS binding at wild-type M1 receptors, indicating negative binding cooperativity with the orthosteric antagonist, this compound appears to differ in this regard. nih.gov The lack of significant interaction with orthosteric antagonist binding is a key characteristic differentiating this compound from some other M1 PAMs that have been associated with adverse effects. nih.gov
High-Throughput Functional Assays (e.g., Calcium Flux, GTPγS Binding).
High-throughput functional assays, such as calcium flux and GTPγS binding assays, are used to assess the ability of this compound to modulate M1 receptor activity in a concentration-dependent manner. medchemexpress.compatsnap.comresearchgate.netvanderbilt.edu These assays measure downstream signaling events triggered by receptor activation. M1 mAChRs are Gq-coupled receptors, and their activation leads to the mobilization of intracellular calcium. patsnap.comresearchgate.neteurofinsdiscovery.com GTPγS binding assays measure the activation of G proteins, a proximal step in GPCR signaling. science.govnih.gov
In M1-expressing cell lines, this compound has been characterized as a moderately potent M1 PAM. nih.gov Studies using high-expression human and rat M1 cell lines have reported EC50 values for this compound in the sub-micromolar range, with varying levels of efficacy in potentiating acetylcholine's maximal effect. nih.gov For instance, in a high expression human M1 cell line, this compound showed an EC50 of 0.31 µM (pEC50 = 6.53 ± 0.05) with 85 ± 2% of ACh maximal efficacy. nih.gov In a rat M1 cell line, it showed an EC50 of 0.25 µM (pEC50 = 6.63 ± 0.06) with 83 ± 1% of ACh maximal efficacy. nih.gov
Interactive Table 1: Functional Potency and Efficacy of this compound in Recombinant Cell Lines
| Cell Line (High Expression) | EC50 (µM) | pEC50 (± SEM) | % ACh Max Efficacy (± SEM) |
| Human M1 | 0.31 | 6.53 ± 0.05 | 85 ± 2 |
| Rat M1 | 0.25 | 6.63 ± 0.06 | 83 ± 1 |
These assays have also revealed that this compound possesses only weak partial agonist activity in M1-expressing cell lines with high receptor reserve, a characteristic that differentiates it from some previously reported M1 ago-PAMs. nih.govscilit.comresearchgate.netnih.gov The functional potencies of M1 PAMs in the 100-400 nM range in cell-based systems have been suggested as a potential indicator for avoiding seizure liability observed with more potent ago-PAMs in vivo. nih.gov
Electrophysiological and Neurochemical Investigations in Primary Neuronal Cultures.
To understand the effects of this compound in a more physiologically relevant context, investigations are conducted in primary neuronal cultures. These systems allow for the study of how the compound modulates the electrical activity and neurotransmitter handling of neurons. Electrophysiological techniques, such as patch-clamp recording and multielectrode arrays (MEAs), are used to measure changes in membrane potential, synaptic currents, and neuronal firing patterns. researchgate.netnih.govbiorxiv.orgthermofisher.comfrontiersin.org3brain.com Neurochemical studies can assess the impact of this compound on neurotransmitter release and reuptake. researchgate.netfrontiersin.org
Modulation of Synaptic Currents and Neuronal Firing Patterns.
Electrophysiological studies in native neuronal systems, such as slices or primary cultures, are critical for evaluating the activity-dependence of M1 PAMs. Unlike some ago-PAMs that can induce agonist actions in the absence of endogenous ACh release, a pure PAM should ideally only enhance responses when ACh is present. nih.gov
Evaluation of this compound in assays using native tissue systems, such as the rodent prefrontal cortex (PFC), has shown that it does not induce significant changes in field excitatory postsynaptic potentials (fEPSPs) electrically evoked in layer II/III and recorded in layer V. nih.gov This suggests that this compound maintains the activity dependence of muscarinic agonists in this native system, a feature that is believed to differentiate procognitive efficacy from cognitive disruption observed with ago-PAMs. nih.gov
While the provided search results discuss electrophysiological techniques in primary neuronal cultures and slices nih.govbiorxiv.orgthermofisher.comfrontiersin.org3brain.com, and mention that this compound is devoid of agonist actions in the PFC nih.govscilit.comresearchgate.netnih.gov, specific detailed data on the modulation of synaptic currents and neuronal firing patterns by this compound specifically in primary neuronal cultures is not extensively detailed in the provided snippets beyond the general statement about its lack of agonist activity in native tissues. However, the principle is that a pure M1 PAM like this compound would enhance synaptic currents and modulate firing patterns only in the presence of endogenous or exogenously applied acetylcholine, reflecting its allosteric mechanism.
Neurotransmitter Release and Reuptake Modulation.
M1 receptors are known to influence neurotransmitter release. mdpi.comfrontiersin.org For instance, M4 mAChRs, another subtype, are predominantly found in presynaptic terminals and are implicated in inhibiting neurotransmitter release, particularly dopamine. patsnap.comfrontiersin.org While M1 receptors are primarily postsynaptic, they can still indirectly influence neurotransmitter release.
Studies on M4 mAChR allosteric modulators have shown they can reduce [³H]ACh release from rat striatal slices by potentiating endogenous ACh. nih.gov While the provided information specifically links this compound to M1 receptor modulation and its effects on downstream processes like neuroinflammation and amyloid precursor protein (APP) processing mdpi.compatsnap.comresearchgate.netportlandpress.com, direct detailed evidence regarding the specific modulation of neurotransmitter release or reuptake by this compound in primary neuronal cultures is not explicitly present in the provided search results. However, its role as an M1 PAM suggests it would primarily influence postsynaptic signaling, which could in turn indirectly affect presynaptic release mechanisms through feedback loops.
Molecular Profiling of Cellular Responses to this compound.
Molecular profiling techniques aim to understand the broader cellular responses to this compound beyond immediate receptor activation. This can involve analyzing changes in protein expression (proteomics) or gene expression (transcriptomics) in cells or tissues treated with the compound. patsnap.comresearchgate.netportlandpress.com
Proteomic and transcriptomic analyses have been conducted in the hippocampus of mouse models treated with this compound. patsnap.comresearchgate.net These studies, while conducted in the context of an in vivo model, provide insights into the cellular pathways influenced by chronic M1 receptor enhancement by this compound. For example, chronic treatment with this compound reduced the abundance of markers associated with neuroinflammation and mitochondrial dysregulation induced by prion-like misfolded proteins. patsnap.comresearchgate.net It also normalized the abundance of proteins associated with neurotransmission, including synaptic and postsynaptic signaling components. patsnap.comresearchgate.net
While these findings are from tissue analysis rather than isolated primary neuronal cultures, they demonstrate the potential of molecular profiling to reveal the downstream cellular consequences of M1 receptor modulation by compounds like this compound, including effects on neuroinflammatory pathways and synaptic function. patsnap.comresearchgate.netportlandpress.com
Compound Names and PubChem CIDs:
Proteomic and Phosphoproteomic Studies
Proteomic and phosphoproteomic studies provide a comprehensive view of the proteins present in a cell or tissue and their post-translational modifications, particularly phosphorylation. These analyses can reveal how a compound affects protein abundance, activation states, and signaling pathways. Proteomics typically involves identifying and quantifying proteins, while phosphoproteomics focuses specifically on phosphorylated proteins and phosphorylation sites.
Similar to gene expression analysis, detailed proteomic and phosphoproteomic data directly linked to this compound treatment in in vitro systems is not extensively described in the available search results. Proteomic analysis in the context of this compound has been reported, but predominantly in in vivo studies using murine models of neurodegeneration guidetopharmacology.orgmedchemexpress.com. These in vivo proteomic studies indicated that chronic administration of this compound could lead to corrections in the expression of markers associated with neuroinflammation, aberrant mitochondrial function, and complement function guidetopharmacology.org. Furthermore, in a murine prion disease model, proteomic analysis showed that this compound reduced the abundance of prion-induced molecular markers of neuroinflammation and mitochondrial dysregulation and normalized those related to neurotransmission medchemexpress.com.
One search result mentions a proteomic study conducted in in vitro primary neuronal cultures infected with prion protein, which showed dysregulations in various protein categories, including mitochondrial, ribosomal, and neuronal-associated proteins. While this study was performed in an in vitro system relevant to neurodegeneration, the abstract does not explicitly state that this compound was applied to these cultures as part of the reported proteomic analysis.
Although this compound has been evaluated in various in vitro assays, such as those assessing its agonist activity in cell lines researchgate.net and in vitro drug metabolism and pharmacokinetic (DMPK) properties, detailed proteomic or phosphoproteomic profiling of its effects on cellular protein landscapes in in vitro settings was not a primary focus of the provided search results.
Based on the available information, while in vivo proteomic and transcriptomic studies have provided valuable insights into the effects of this compound in complex biological systems, detailed in vitro gene expression and proteomic/phosphoproteomic characterization data for this specific compound are not extensively reported in the examined literature abstracts.
Preclinical Pharmacological Characterization of Vu0486846 in in Vivo Animal Models
Neurochemical and Electrophysiological Effects of VU0486846 in Specific Brain Regions.
Studies have investigated the impact of this compound on neurotransmitter dynamics and neuronal activity in key brain areas, particularly those involved in cognition and affected in neurological disorders.
Microdialysis Studies for Neurotransmitter Dynamics.
While direct microdialysis data specifically for this compound was not extensively found in the search results, the utility of microdialysis in assessing the effects of muscarinic receptor modulators on neurotransmitter levels, such as acetylcholine (B1216132), dopamine, and glutamate, in brain regions like the nucleus accumbens and medial prefrontal cortex has been demonstrated in studies involving similar compounds nih.gov. This technique allows for the measurement of extracellular neurotransmitter concentrations in awake, freely moving animals, providing insights into the neurochemical impact of pharmacological agents. nih.gov
In Vivo Electrophysiological Recordings of Neuronal Activity and Local Field Potentials.
Electrophysiological studies in native systems, such as recordings from layer V medial prefrontal cortex (mPFC) pyramidal neurons in mice, have been crucial in characterizing the activity of M1 PAMs like this compound. These studies reveal that this compound maintains the activity-dependence of muscarinic agonists, a feature that appears to differentiate procognitive efficacy from cognitive disruption associated with compounds exhibiting significant agonist activity. nih.gov Electrophysiological recordings can assess how compounds alter neuronal firing patterns and synaptic plasticity, such as long-term depression (LTD). nih.gov Studies have shown that this compound can potentiate the effects of cholinergic agonists on LTD in native systems, further supporting its profile as a PAM without intrinsic agonist activity. nih.gov
Modulation of Brain Circuitry and Network Activity by this compound.
The effects of this compound extend to modulating brain circuitry and network activity, which can be assessed through various techniques.
Assessment of Functional Brain Connectivity.
Assessment of functional brain connectivity can provide insights into how compounds like this compound influence the coordinated activity of different brain regions. While specific data on this compound's effects on functional connectivity were not detailed in the provided search results, studies with other muscarinic agonists and PAMs in animal models have utilized techniques such as pharmacological magnetic resonance imaging (fMRI) to explore their impact on brain networks relevant to neurological and psychiatric conditions. researchgate.net
Quantitative Electroencephalography (qEEG) Analysis.
Quantitative electroencephalography (qEEG) is a non-invasive technique used in animal models to assess changes in brain electrical activity and oscillatory patterns. nih.govresearchgate.net qEEG analysis can reveal how compounds modulate different frequency bands (e.g., delta, theta, alpha) which are associated with various brain states and cognitive processes. researchgate.netmdpi.com Studies involving M1 PAMs have utilized qEEG to investigate their effects on neurophysiological features, such as auditory event-related potentials, which can serve as translatable biomarkers for assessing treatment response in preclinical models of neurological disorders. nih.govresearchgate.net While one study on this compound in a Rett syndrome mouse model did not show a marked effect on basal EEG power or epileptiform discharges, it did indicate an improvement in auditory event-related potential features, suggesting an improvement in neural circuit synchrony to auditory stimuli. nih.govresearchgate.net
Efficacy Studies of this compound in Animal Models of Neurological and Psychiatric Conditions.
Preclinical studies have evaluated the efficacy of this compound in various animal models relevant to neurological and psychiatric disorders, particularly those characterized by cognitive deficits.
This compound has demonstrated robust procognitive activity in rodent models. nih.govscilit.com Notably, it has shown efficacy in the novel object recognition model of cognitive function, a task sensitive to compounds that enhance learning and memory. nih.govscilit.com This efficacy is observed without the cholinergic side effects or pronounced adverse effects seen with some other muscarinic agonists or ago-PAMs. nih.gov
Furthermore, this compound has been shown to reverse cognitive deficits induced by atypical antipsychotics, such as risperidone (B510), in animal models. nih.govscilit.com This finding is particularly relevant for conditions like schizophrenia, where cognitive impairment is a significant symptom and can be exacerbated by existing treatments. nih.govscilit.com
In models of Alzheimer's disease (AD), chronic administration of this compound in female APPswe mice has shown improvements in working memory and spatial impairments, as well as anxiety-like behavioral patterns. mdpi.comresearchgate.net These studies also indicated that this compound administration resulted in a reduction of Aβ oligomer levels in the hippocampus and a shift in amyloid precursor protein (APP) processing towards the non-amyloidogenic pathway. mdpi.comresearchgate.net
Studies in a mouse model of Rett syndrome have investigated the effects of this compound on neurophysiological features. Acute administration of this compound resulted in an inverted U-shaped dose response with maximal improvement of auditory event-related potential features at a specific dose, suggesting potential for improving neural circuit synchrony in this model. nih.govresearchgate.net
Chronic treatment with this compound has also been assessed in a murine prion model of terminal neurodegeneration and in an Aβ-based genetic AD model, demonstrating potential disease-modifying effects. gla.ac.ukportlandpress.com In the prion model, chronic administration resulted in significantly reduced levels of misfolded prion protein and extended lifespan. portlandpress.com Proteomic analysis in this model showed corrections in the expression of markers related to neuroinflammation, aberrant mitochondrial function, and the complement system. portlandpress.com In the rTG4510 tauopathy mouse model, chronic this compound treatment did not affect phosphorylated tau or glial fibrillary acidic protein levels but normalized elevated levels of coagulation factor III and cystatin C observed in diseased mice. gla.ac.uk
These efficacy studies across various animal models highlight the potential therapeutic utility of this compound in a range of neurological and psychiatric conditions characterized by cognitive dysfunction and neurodegenerative processes.
| Animal Model | Condition Modeled | Key Efficacy Findings | Source(s) |
| Rodent (mice, rats) | Cognitive Dysfunction | Robust efficacy in novel object recognition model. Reversal of risperidone-induced cognitive deficits. | nih.govscilit.com |
| Female APPswe mice | Alzheimer's Disease (Aβ pathology) | Improved working memory, spatial impairments, and anxiety-like behavior. Reduced hippocampal Aβ oligomers. Shift towards non-amyloidogenic APP processing. | mdpi.comresearchgate.net |
| Rett Syndrome mouse model | Rett Syndrome | Maximal improvement of auditory event-related potential features at a specific dose. | nih.govresearchgate.net |
| Murine prion neurodegeneration | Terminal Neurodegeneration | Reduced misfolded prion protein levels (chronic). Extended lifespan (chronic). Corrections in neuroinflammation, mitochondrial, and complement markers (chronic). | gla.ac.ukportlandpress.com |
| rTG4510 tauopathy mouse model | Alzheimer's Disease (tau pathology) | Normalized elevated coagulation factor III and cystatin C levels (chronic). No effect on phosphorylated tau or GFAP. | gla.ac.uk |
Table 1: Summary of Efficacy Findings of this compound in Animal Models
Models of Cognitive Dysfunction (e.g., Novel Object Recognition, Morris Water Maze, Reversal Learning)
This compound has demonstrated efficacy in improving cognitive function in several rodent models. In female APPswe/PSEN1ΔE9 (APP/PS1) mice, a model of Alzheimer's disease, treatment with this compound improved cognitive function when assessed using the novel object recognition and Morris water maze tests mdpi.comresearchgate.net. These tests are commonly used to evaluate recognition memory and spatial learning and memory, respectively, in rodent models of cognitive impairment scirp.orgresearchgate.net.
In a murine model of prion neurodegenerative disease, acute administration of this compound was shown to rescue deficits in learning and memory portlandpress.comnih.gov. Chronic treatment in this model also maintained cognitive function nih.gov. The compound has been reported to exhibit robust procognitive activity in rodent models generally nih.gov.
While reversal learning is a key test for cognitive flexibility noldus.com, and M1 PAMs have been discussed in the context of fear extinction which involves cognitive aspects nih.gov, specific detailed findings on this compound in reversal learning models were not prominently featured in the search results beyond the general mention of cognitive improvement.
Models of Mood and Anxiety-Related Behaviors
Studies have indicated potential effects of this compound on anxiety-related behaviors. Administration of this compound to female APPswe mice exhibiting symptoms of Alzheimer's disease resulted in an improvement in their anxiety-like behavioral patterns mdpi.com. Further supporting a role for M1 mAChRs in anxiety, studies with M1 mAChR knockout mice using the elevated plus maze, a model of anxiety, have suggested that the loss of M1 mAChRs may lead to increased anxiety frontiersin.org. Additionally, M1 PAMs have been investigated in the context of a rodent model of post-traumatic stress disorder (PTSD), a condition characterized by anxiety nih.gov.
Models of Neurodevelopmental Disorders (e.g., Schizophrenia-like Phenotypes)
This compound is proposed as a compound that could improve cognition in conditions such as schizophrenia guidetopharmacology.org. The activation of M1 receptors is considered to play a significant role in the behavioral efficacy observed with clozapine (B1669256) in animal models relevant to schizophrenia mdpi.com. While the search results highlight the use of various animal models to study schizophrenia-like phenotypes, including those induced by NMDA receptor antagonists or genetic modifications nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com, direct comprehensive studies of this compound in a broad range of these specific schizophrenia-like phenotype models were not extensively detailed in the provided snippets. However, this compound has shown robust procognitive activity in rodent models nih.gov, and one study mentioned its ability to reverse risperidone-induced memory deficits in rats portlandpress.com, which is relevant as risperidone is an antipsychotic medication used in schizophrenia. Furthermore, this compound was tested in a mouse model of Rett syndrome, a neurodevelopmental disorder, where it affected neurophysiological features researchgate.net.
Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease, Prion Disease)
This compound has been evaluated in preclinical models of both Alzheimer's disease and prion disease, demonstrating effects on pathology and cognitive decline.
In female APPswe/PSEN1ΔE9 (APP/PS1) and APPswe mice, models of Alzheimer's disease, chronic treatment with this compound improved cognitive deficits and prevented neuronal loss mdpi.comresearchgate.netresearchgate.netresearchgate.net.
In a murine model of prion neurodegenerative disease, chronic enhancement of M1 receptor activity with this compound prolonged survival and maintained cognitive function portlandpress.comnih.govpatsnap.combiorxiv.org. Proteomic and transcriptomic analyses in this model revealed that this compound reduced the abundance of prion-induced molecular markers associated with neuroinflammation and mitochondrial dysregulation, while normalizing those related to neurotransmission nih.govbiorxiv.org.
Modulation of Amyloid-Beta (Aβ) Pathology (e.g., Oligomer and Plaque Load)
Studies in Alzheimer's disease mouse models have shown that this compound treatment leads to a significant reduction in Aβ pathology. In female APPswe mice, this compound mitigated Aβ pathology researchgate.net. Specifically, it resulted in a significant reduction in both Aβ oligomers and plaque load in the hippocampus of female APPswe and APP/PS1 mice mdpi.comresearchgate.netresearchgate.net. This reduction in Aβ pathology is considered a key disease-modifying effect mdpi.com.
Research Findings on Aβ Pathology Modulation by this compound:
| Animal Model | Aβ Species Affected | Observed Effect |
| Female APPswe mice | Aβ oligomers | Reduced concentration |
| Female APPswe mice | Aβ plaques | Reduced plaque load |
| Female APP/PS1 mice | Aβ oligomers | Reduced concentration |
| Female APP/PS1 mice | Aβ plaques | Reduced plaque load |
Regulation of Amyloid Precursor Protein (APP) Processing (e.g., BACE1, ADAM10)
This compound influences the processing of Amyloid Precursor Protein (APP), shifting the metabolic pathway away from the production of amyloid-beta. In APPswe mice, this compound treatment resulted in a shift in APP processing from amyloidogenic cleavage towards non-amyloidogenic cleavage mdpi.comresearchgate.netresearchgate.net. This was evidenced by changes in the expression levels of key secretases involved in APP processing. This compound reduced the expression of β-secretase 1 (BACE1) and enhanced the expression of α-secretase ADAM10 in the hippocampus of APPswe mice researchgate.netresearchgate.net. ADAM10 cleavage of APP precludes the formation of neurotoxic Aβ, while BACE1 cleavage is the initial step in the amyloidogenic pathway dzne.denih.gov.
Research Findings on APP Processing Regulation by this compound:
| Animal Model | Protein/Enzyme | Observed Effect | Role in APP Processing |
| APPswe mice | BACE1 | Reduced expression | Initiates amyloidogenic pathway |
| APPswe mice | ADAM10 | Enhanced expression | Initiates non-amyloidogenic pathway |
Effects on Neuroglial Activation (Microglia, Astrocytes)
Neuroinflammation, mediated by the activation of neuroglia such as microglia and astrocytes, is a significant component of neurodegenerative diseases like Alzheimer's and prion diseases researchgate.netfrontiersin.orgmdpi.com. This compound has been shown to reduce this neuroglial activation. In the hippocampus of female APP/PS1 mice, this compound treatment reduced the presence of activated microglia, indicated by reduced Iba1-positive cells, and activated astrocytes, indicated by reduced GFAP-positive cells patsnap.comnih.govpatsnap.com. Furthermore, this compound limited the recruitment of these glial cells to remaining Aβ plaques nih.gov. In the murine prion disease model, this compound also reduced molecular markers of neuroinflammation portlandpress.comnih.govbiorxiv.org.
Research Findings on Neuroglial Activation by this compound:
Impact on Neuronal Integrity and Survival.
Research in animal models has investigated the effects of this compound on neuronal integrity and survival, particularly in the context of neurodegenerative diseases. Chronic administration of this compound in a mouse model of prion disease resulted in benefits related to neuronal survival. researchgate.net Similarly, studies in female APPswe mice, a model for Alzheimer's disease, indicated that this compound prevented neuronal loss in the hippocampus. researchgate.netresearchgate.net This prevention of neuronal loss was paralleled by a significant reduction in amyloid-beta (Aβ) oligomers and plaques in the hippocampus of these mice. researchgate.net The activation of M1 receptors, which this compound modulates, has been shown to potentially inhibit Aβ production and promote its clearance, thus counteracting Aβ-induced neurotoxicity. researchgate.net Furthermore, M1 receptor signaling may reduce tau hyperphosphorylation, another hallmark of some neurodegenerative diseases, through mechanisms including the inhibition of GSK3B. researchgate.net
Attenuation of Prion-Induced Neuroinflammation and Mitochondrial Dysregulation.
Studies utilizing a mouse model of prion disease, which exhibits molecular characteristics similar to human neurodegenerative diseases like Alzheimer's disease, have demonstrated that chronic treatment with this compound can attenuate prion-induced neuroinflammation and mitochondrial dysregulation. nih.govpatsnap.comresearchgate.netnih.gov Prion disease in this model is progressive, with early stages involving synaptic loss and neuroinflammation. researchgate.net
Proteomic and transcriptomic analyses of the hippocampus in prion-infected mice treated with this compound revealed a reduction in the abundance of molecular markers associated with neuroinflammation and mitochondrial dysregulation. nih.govpatsnap.comresearchgate.netnih.gov Specifically, compared to vehicle-treated prion-diseased animals where over 500 proteins were upregulated, those treated with this compound showed only 248 proteins that were significantly upregulated (greater than 0.4 log2 fold change; P < 0.05). nih.gov This suggests that this compound substantially dampened the transcriptional changes linked to the disease. nih.gov The treatment normalized the abundance of proteins related to neurotransmission, including components involved in synaptic and postsynaptic signaling. nih.govpatsnap.comresearchgate.net
The alleviation of prion disease pathology in animals treated with this compound was also reflected in principal component analysis, which indicated minimal variation in protein abundance between non-infected, vehicle-treated animals and prion-infected animals treated with this compound. researchgate.net This suggests a normalization effect on the proteomic profile.
The M1 muscarinic allosteric modulators, including this compound, have been shown to potentially slow prion-induced neurodegeneration. researchgate.net M1 muscarinic activation can slow neurodegeneration by enhancing adaptive immunity in prion-mediated neuroinflammation. researchgate.net
Structure Activity Relationship Sar and Rational Design Principles of Vu0486846 Analogues
Chemical Optimization Strategies Employed in the Discovery of VU0486846 (e.g., Iterative Parallel Synthesis)
The discovery of this compound stemmed from a chemical optimization campaign focused on a novel benzomorpholine core researchgate.netnih.gov. This process utilized iterative parallel synthesis as a key strategy researchgate.netnih.govacs.org. Iterative parallel synthesis allows for the rapid generation and evaluation of multiple analogues simultaneously, facilitating the exploration of SAR within a chemical series core.ac.uk. This approach was instrumental in navigating the SAR landscape of the benzomorpholine-based M1 PAMs, ultimately leading to the identification of this compound researchgate.netnih.gov. Scaffold hopping was also employed in related efforts to identify new M1 PAM series based on different cores, such as the pyrrolo[2,3-b]pyridine carboxamide core acs.org.
Elucidation of Key Pharmacophore Features and Structural Determinants for M1 PAM Activity
Research into this compound and related M1 PAMs has helped to elucidate key pharmacophore features and structural determinants necessary for M1 PAM activity semanticscholar.org. This compound is based on a novel benzomorpholine core, which is a central structural element researchgate.netnih.gov. Studies on different M1 PAM chemotypes, including fused arylpyrimidinones and quinazolin-4(3H)-ones, have identified the importance of specific structural motifs and their interactions with residues in the allosteric binding site nih.govacs.org. While specific detailed pharmacophore models for this compound are not extensively detailed in the provided snippets, the SAR studies indicate that modifications to the core structure and appended groups significantly influence activity researchgate.netnih.gov. Key residues in the extracellular loop 2 (ECL2) and transmembrane domain 7 (TM7), such as Y179 and W400, have been identified as critical for the activity of various M1 mAChR PAMs, suggesting a common extracellular allosteric binding site researchgate.net. The concept of pharmacophore features is generally understood as the spatial arrangement of features essential for molecular interaction with a target receptor researchgate.netlilab-ecust.cn.
Impact of Structural Modifications on Allosteric Binding and Functional Efficacy
Structural modifications to the benzomorpholine core and its substituents during the optimization of this compound had a significant impact on both allosteric binding and functional efficacy researchgate.netnih.gov. Subtle changes in structure were found to affect not only the potency and efficacy of the compounds as M1 PAMs but also their physicochemical properties and pharmacokinetic profiles, including CNS penetration researchgate.netnih.gov. For instance, studies on different scaffolds have shown how the presence or absence of specific rings or the addition of methyl groups can alter affinity and binding cooperativity with acetylcholine (B1216132) nih.govacs.org. Furthermore, structural modifications can influence the degree of intrinsic agonist activity displayed by a PAM, which is crucial for the desired pharmacological profile acs.orgresearchgate.netnih.gov. This compound itself exhibits weak partial agonist activity in high-expression cell lines but is devoid of agonist actions in native tissues like the prefrontal cortex nih.gov. This highlights how structural nuances can fine-tune the functional outcome of allosteric modulation, shifting the profile from an ago-PAM (possessing significant agonist activity) to a pure PAM (potentiating the effect of the endogenous agonist without significant intrinsic activity) acs.orgresearchgate.netnih.gov.
Advanced Methodologies Applied in Vu0486846 Research
Development of Robust In Vitro and In Vivo Assays for M1 mAChR PAM Characterization.
Characterizing the activity of M1 mAChR PAMs like VU0486846 requires robust assay systems that can accurately measure their effects on receptor function. In vitro assays are crucial for determining the potency and efficacy of compounds at the molecular and cellular level. These often involve recombinant cell lines expressing the human M1 mAChR. nih.govpatsnap.com Assays such as calcium mobilization or IP1 accumulation are used to quantify the ability of a PAM to enhance the response of the receptor to its endogenous ligand, acetylcholine (B1216132) (ACh). patsnap.comacs.org this compound has shown weak agonist activity in M1-expressing cell lines with high receptor reserve. nih.govnih.gov
Beyond recombinant systems, native tissue assays are essential to assess the compound's activity in a more physiologically relevant environment. Studies evaluating this compound have utilized native tissue systems like the prefrontal cortex (PFC), where M1 receptors are abundant and play a critical role in cognitive function. nih.govnih.govresearchgate.netmdpi.com Assessing the compound's effects in these tissues helps to understand its potential impact on neuronal activity and synaptic plasticity.
In vivo assays are vital for evaluating the pharmacological effects of this compound in living organisms and determining its potential therapeutic efficacy and pharmacokinetic properties. Behavioral pharmacology assessments are commonly used to evaluate the impact of this compound on cognitive function in rodent models. The novel object recognition (NOR) paradigm is one such assay where this compound has demonstrated robust efficacy in enhancing recognition memory in rats. nih.govmdpi.comresearchgate.net The Morris water maze is another behavioral test used to assess spatial learning and memory, where this compound has shown improvement in performance in relevant animal models. nih.gov
In vitro and in vivo drug metabolism and pharmacokinetic (DMPK) assays are also critical to understand how the body handles this compound, including its absorption, distribution, metabolism, and excretion. nih.gov These studies provide insights into the compound's bioavailability, half-life, and brain penetration, which are crucial factors for its potential as a CNS therapeutic. This compound has been evaluated in a battery of these assays, indicating it is predicted to be a low to moderately cleared compound with attractive fraction unbound in plasma and rat brain homogenate. nih.gov
The combination of recombinant in vitro assays, native tissue systems, and phenotypic behavioral screens is considered essential for comprehensively evaluating lead compounds like this compound. nih.gov
Utilization of Genetically Modified Animal Models (e.g., M1-KO mice, Transgenic AD models).
Genetically modified animal models have been instrumental in dissecting the specific role of M1 mAChRs in various physiological and pathological processes and in evaluating the effects of M1-targeted compounds like this compound.
M1 receptor knockout (M1-KO) mice are particularly valuable for confirming the on-target activity of M1 PAMs. Studies using M1-KO mice have shown that genetic ablation of the M1 receptor leads to cognitive deficits, such as a slower rate of learning in discrimination tasks. researchgate.net Importantly, the cognitive-enhancing effects of M1 PAMs observed in wild-type mice are absent in M1-KO mice, providing strong evidence that these effects are mediated specifically through the M1 receptor. researchgate.net Furthermore, studies have indicated that the loss of M1 mAChRs can increase amyloidogenic APP processing and amyloid pathology in transgenic mouse models of AD. researchgate.netnih.gov
Transgenic animal models of neurodegenerative diseases, such as Alzheimer's disease (AD) models, are widely used to assess the potential therapeutic efficacy of compounds like this compound against disease-relevant pathology and behavioral deficits. The APPswe/PSEN1ΔE9 (APP/PS1) mouse model, which harbors mutations associated with familial AD and exhibits amyloid deposition and neuroinflammation, has been utilized to study the effects of this compound. nih.govnih.gov Chronic treatment with this compound in female APP/PS1 mice has been shown to improve cognitive function in tests like the novel object recognition and Morris water maze, reduce amyloid-beta (Aβ) oligomers and plaques, and decrease neuronal loss in the hippocampus. nih.govnih.gov this compound also influenced APP processing in these models, shifting it from amyloidogenic to non-amyloidogenic pathways. nih.govresearchgate.net
Another relevant model is the rTG4510 tauopathy mouse model, used to study the impact of this compound on tau pathology. gla.ac.uk While this compound did not affect phosphorylated tau or glial fibrillary acidic protein levels in this model, it did reverse elevated levels of coagulation factor III and cystatin C, markers dysregulated in AD patients. gla.ac.uk
Prion disease models have also been employed, revealing that chronic enhancement of M1 receptor activity with this compound reduced markers of neuroinflammation and mitochondrial dysregulation in the hippocampus and normalized markers associated with neurotransmission. researchgate.netresearchgate.netresearchgate.net
These genetically modified models provide crucial in vivo platforms to evaluate the efficacy of this compound in the context of complex neurological disorders and to understand the underlying mechanisms of its action.
Computational Approaches: Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions.
Computational approaches, particularly molecular docking and molecular dynamics simulations, play a significant role in understanding the interaction between ligands like this compound and their target receptors at an atomic level. rsc.orgnih.govpatsnap.com These methods provide insights into the binding modes, affinity, and conformational changes that occur upon ligand binding.
Molecular docking is used to predict the preferred binding orientation and position of a small molecule within the binding site of a protein. rsc.orgnih.gov For M1 mAChR PAMs, docking studies can help elucidate how these molecules interact with the allosteric site of the receptor, which is distinct from the orthosteric site where ACh binds. patsnap.com Understanding these interactions is crucial for designing selective PAMs that enhance the action of ACh without directly activating the receptor to a detrimental extent.
Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the ligand-receptor complex over time. rsc.orgnih.govpatsnap.com These simulations can capture the dynamic nature of protein-ligand interactions, including conformational changes in the receptor induced by PAM binding and the stability of the binding pose. rsc.orgnih.gov While specific detailed computational studies on this compound were not extensively detailed in the search results, computational approaches are generally applied in the discovery and optimization of mAChR modulators to understand the molecular basis of their activity and selectivity. mdpi.comnih.gov Such studies can help correlate structural features of PAMs with their observed pharmacological profiles and guide the design of novel compounds with improved properties.
Imaging Techniques for Receptor Occupancy and Neuroinflammatory Markers in Preclinical Settings.
Imaging techniques are invaluable for visualizing and quantifying the distribution of drugs and biological markers in living subjects, providing crucial data in preclinical research.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to quantify pharmacological processes in vivo, such as receptor occupancy. nih.govresearchgate.netarxiv.org By using radiolabeled ligands that bind to the target receptor, PET can determine the extent to which a test compound occupies its intended target in the brain or other tissues. nih.govresearchgate.netfrontiersin.org This information is critical for establishing the relationship between drug dose, target engagement, and pharmacological effect. nih.govresearchgate.netfrontiersin.org While specific PET studies detailing this compound receptor occupancy were not found, PET imaging is a standard methodology in CNS drug development to assess target engagement for mAChRs. nih.govarxiv.orgfrontiersin.org
Imaging techniques are also used to assess neuroinflammatory markers in preclinical models, which is particularly relevant for neurodegenerative diseases like AD. Neuroinflammation, involving the activation of microglia and astrocytes, is a key feature of AD pathology. nih.govresearchgate.net Immunohistochemistry, a technique that uses antibodies to visualize specific proteins in tissue sections, is commonly used to assess markers of microglial activation (e.g., Iba1) and astrocyte activation (e.g., GFAP). nih.gov Studies with this compound in female APP/PS1 mice have utilized immunohistochemistry to demonstrate that the compound reduces the presence of Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus and limits their recruitment to Aβ plaques. nih.gov This indicates that this compound may exert disease-modifying effects by reducing neuroglial activation. nih.gov
Other imaging modalities and related techniques, such as mass spectrometry (MS) based proteomics, can also be employed to analyze the abundance of various proteins, including those associated with neuroinflammation and neurodegeneration, in specific brain regions. researchgate.netresearchgate.net Studies using proteomic analysis in prion-infected mice treated with this compound have revealed reductions in neuroinflammatory and mitochondrial markers. researchgate.netresearchgate.net
These imaging and analytical techniques provide critical spatial and quantitative information about the effects of this compound on its target and on disease-relevant pathological processes in preclinical models.
| Compound Name | PubChem CID |
| This compound | 118124117 |
| Acetylcholine | 187 |
| BQCA | 11332456 |
| MK-7622 | 53300249 |
| PF-06764427 | 86686773 |
| PF-06827443 | 102111198 |
| Iperoxo | 160390 |
| Atropine | 1744 |
| Tiotropium | 60608 |
| Scopolamine | 8537 |
| Risperidone (B510) | 5073 |
| Donepezil | 3152 |
| D-amphetamine | 3007 |
| Xanomeline | 5703 |
| VU0453595 | 71654015 |
| TAK-071 | 135422365 |
| AF102B | 60793 |
| AF150(S) | 60794 |
| AF267B | 60795 |
| GSK1034702 | 24867776 |
| ACP-319 | 138120732 |
| VU319 | 138120732 |
| TC-5619 | 11809633 |
| Encenicline | 11961070 |
| SSR180711 | 199554 |
| Bumetanide | 2461 |
| Resveratrol | 445151 |
| Piperine | 637905 |
| A784168 | 11332456 |
| Prion protein | Not applicable |
| Amyloid-beta | Not applicable |
| Tau protein | Not applicable |
| Iba1 | Not applicable |
| GFAP | Not applicable |
| Coagulation factor III | Not applicable |
| Cystatin C | Not applicable |
Interactive Data Table Example (Illustrative based on text findings):
| Assay Type | System/Model | Key Finding for this compound | Source |
| In Vitro (Agonism) | M1-expressing cell lines | Weak agonist activity (high receptor reserve) | nih.govnih.gov |
| In Vitro (PAM) | M1-expressing cell lines | Potent PAM activity | nih.govmdpi.com |
| In Vitro | Native tissue (PFC) | Devoid of agonist actions | nih.govnih.govmdpi.com |
| In Vivo (Cognition) | Rat (NOR) | Dose-dependently enhanced recognition memory | nih.govmdpi.com |
| In Vivo (Cognition) | APP/PS1 mice (NOR, Morris WM) | Improved cognitive function | nih.govnih.gov |
| In Vivo (Pathology) | APP/PS1 mice | Reduced Aβ oligomers and plaques, reduced neuronal loss | nih.govnih.gov |
| In Vivo (Pathology) | APP/PS1 mice | Shifted APP processing (amyloidogenic to non-amyloidogenic) | nih.govresearchgate.net |
| In Vivo (Pathology) | Prion-infected mice | Reduced neuroinflammation, normalized neurotransmission markers | researchgate.netresearchgate.netresearchgate.net |
| In Vivo (Pathology) | rTG4510 mice (Tauopathy) | Reversed elevated coagulation factor III and cystatin C | gla.ac.uk |
| In Vivo (Neuroinflammation) | APP/PS1 mice | Reduced Iba1-positive microglia and GFAP-positive astrocytes | nih.gov |
| In Vivo (DMPK) | Human, Rat, Cyno microsomes | Predicted low to moderate clearance | nih.gov |
| In Vivo (DMPK) | Human, Rat, Cyno plasma | Attractive fraction unbound | nih.gov |
| In Vivo (DMPK) | Rat brain homogenate | Attractive fraction unbound | nih.gov |
Note: The interactive nature of the table is simulated in this text output.
Theoretical Implications and Future Directions in Vu0486846 Research
Re-evaluation of M1 mAChR's Role in Cholinergic Neurotransmission and Brain Circuitry
Research with VU0486846 contributes to a refined understanding of the M1 mAChR's specific role within the complex landscape of cholinergic neurotransmission and brain circuitry. The M1 subtype is highly expressed in key brain regions involved in cognition, including the cerebral cortex, hippocampus, and striatum, predominantly on postsynaptic glutamatergic and striatonigral pyramidal neurons. nih.govneurosci.cn Its localization supports a critical role in modulating glutamatergic neurotransmission, synaptic plasticity, learning, and memory. nih.govneurosci.cnmdpi.com Studies using genetic ablation or pharmacological inhibition of M1 mAChRs in rodents have shown significant cognitive deficits, further highlighting their importance. nih.govresearchgate.net
This compound, by selectively potentiating the effect of endogenous acetylcholine (B1216132) (ACh) at the M1 receptor without significant direct agonist activity, allows for a more nuanced investigation of M1-mediated signaling compared to orthosteric agonists or ago-PAMs that can cause excessive receptor activation and associated adverse effects. mdpi.comscilit.comnih.govnih.gov The finding that this compound can improve cognitive function in preclinical models, including reversing deficits induced by atypical antipsychotics, underscores the potential of selectively targeting M1 receptors to restore impaired cholinergic signaling in conditions like schizophrenia and AD. scilit.comnih.govnih.govnih.govresearchgate.netscience.gov Furthermore, studies with this compound in female AD mice models have shown a reduction in neuroglial activation, including Iba1-positive microglia and GFAP-positive astrocytes, suggesting an additional mechanism by which M1 PAMs may exert disease-modifying effects by reducing neuroinflammation. patsnap.comnih.gov This finding expands the theoretical understanding of M1 receptor function beyond direct neuronal modulation to include interactions with glial cells in the context of neurodegenerative disease.
Advancing the Understanding of Allosteric Modulation as a Therapeutic Strategy
The development and study of this compound significantly advance the understanding of allosteric modulation as a therapeutic strategy. Unlike orthosteric agonists that bind to the same site as the endogenous ligand ACh, allosteric modulators bind to distinct sites on the receptor, offering the potential for enhanced selectivity and a reduced risk of off-target effects. nih.govpatsnap.com Positive allosteric modulators like this compound enhance the binding and/or efficacy of ACh at the M1 receptor. patsnap.com
The success of this compound in preclinical models without inducing significant cholinergic adverse effects, which have limited the clinical utility of previous muscarinic agonists, validates the potential of pure PAMs as a safer approach to enhance M1 receptor function. mdpi.comscilit.comnih.govnih.govisciii.es This highlights the theoretical advantage of allosteric modulation in fine-tuning receptor activity in a physiological manner, dependent on the presence and concentration of the endogenous neurotransmitter. The research on this compound contributes to the growing body of evidence supporting the pursuit of selective M1 PAMs for cognitive disorders. scilit.comnih.govresearchgate.net Furthermore, studies investigating the interaction of this compound with chemogenetically modified M1 receptors (DREADDs) have provided insights into how PAMs can modulate the efficacy of ACh, contributing to a deeper theoretical understanding of allosteric mechanisms at mAChRs. nih.gov
Exploring Uncharted Preclinical Applications and Disease Mechanisms for M1 PAMs
This compound research has opened avenues for exploring uncharted preclinical applications and disease mechanisms for M1 PAMs. While initially focused on AD and schizophrenia, studies with this compound have demonstrated potential in other areas. For instance, chronic administration of this compound in a mouse model of prion disease, characterized by the propagation of misfolded proteins, reduced markers of neuroinflammation and mitochondrial dysregulation, maintained synaptic proteins, and prolonged survival while preserving cognitive function. researchgate.netpatsnap.combiorxiv.orggla.ac.uk This suggests a potential for M1 PAMs in treating neurodegenerative diseases beyond AD that involve prion-like mechanisms. researchgate.netpatsnap.com
The observation that this compound reduces neurogliosis in female AD mice points to a potential disease-modifying effect by modulating the neuroinflammatory response driven by microglia and astrocytes. patsnap.comnih.govacs.orgacs.org This expands the potential therapeutic scope of M1 PAMs to include the modulation of glial cell activity, which is increasingly recognized as a key factor in neurodegenerative disease progression. nih.govacs.orgacs.org Additionally, preliminary studies have explored the effects of this compound in models of Rett syndrome, suggesting potential for improving neurophysiological features in this neurodevelopmental disorder. researchgate.net These findings collectively broaden the theoretical landscape of M1 PAM applications and highlight the need for further investigation into their utility in diverse neurological and psychiatric conditions.
Developing Next-Generation M1 PAMs Based on Insights from this compound
The discovery and characterization of this compound provide crucial insights for the development of next-generation M1 PAMs. This compound, based on a novel benzomorpholine core, was the result of an extensive chemical optimization campaign. mdpi.comresearchgate.netmedchemexpress.com The challenges encountered during its development, including navigating steep and flat structure-activity relationships (SAR) and optimizing physicochemical and pharmacokinetic properties, offer valuable lessons for future drug discovery efforts targeting the M1 receptor allosteric site. researchgate.net
The success of this compound, particularly its favorable in vivo profile lacking significant agonist activity or cholinergic toxicity, reinforces the importance of developing pure PAMs. mdpi.comscilit.comnih.govnih.gov Future efforts in designing next-generation M1 PAMs will likely focus on identifying novel scaffolds and optimizing their pharmacological properties to achieve high selectivity, appropriate brain penetration, and minimal intrinsic agonism. nih.govresearchgate.net The insights gained from studying how this compound interacts with the M1 receptor and its downstream signaling pathways will be critical for the rational design of compounds with improved efficacy and safety profiles. nih.govbiorxiv.org The exploration of biased allosteric modulation, where PAMs selectively activate specific signaling pathways downstream of the M1 receptor, represents another promising direction for developing next-generation compounds with tailored therapeutic effects and reduced side effects. patsnap.combiorxiv.org
Integration of this compound Findings into Broader Theories of Cognitive Enhancement and Neuroprotection
The research surrounding this compound contributes significantly to broader theoretical frameworks of cognitive enhancement and neuroprotection. The consistent demonstration of cognitive improvement in various preclinical models following M1 PAM administration, including with this compound, strengthens the theory that enhancing M1 receptor signaling is a viable strategy for ameliorating cognitive deficits associated with cholinergic dysfunction and neurodegenerative processes. mdpi.comscilit.comnih.govnih.govnih.govnih.govresearchgate.netscience.gov
Furthermore, the findings regarding the reduction of Aβ pathology, modulation of APP processing, and attenuation of neuroinflammation in AD models treated with this compound support the integration of M1 PAMs into theories of disease modification. mdpi.comnih.govpatsnap.comnih.gov This suggests that targeting M1 receptors may not only provide symptomatic relief but also potentially slow the underlying progression of neurodegenerative diseases. mdpi.comresearchgate.netpatsnap.comnih.govgla.ac.uk The observed neuroprotective effects in the prion disease model further support this notion, indicating a potential for M1 PAMs to counteract the detrimental effects of misfolded protein propagation, a common feature in many neurodegenerative conditions. researchgate.netpatsnap.combiorxiv.orggla.ac.uk The research with this compound helps to solidify the theoretical link between M1 receptor activation, synaptic function, neuroinflammatory modulation, and ultimately, cognitive resilience and neuroprotection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
